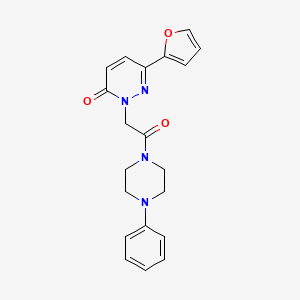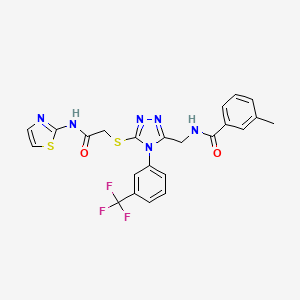
3-methyl-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory and anti-cancer properties . The specific structure of this compound suggests it may have interesting interactions due to the presence of a thiazole ring and a triazole moiety, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of N-(thiazol-2-yl)benzamide derivatives, the synthesis process has been explored to understand the role of methyl functionality and the impact of non-covalent interactions on the gelation behavior of these compounds . Although the exact synthesis route for the compound is not detailed in the provided papers, similar compounds have been synthesized through methods such as sodium borohydride reduction of corresponding imino-pyridinium ylides in absolute ethanol .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their physical properties and biological activity. The compound contains a thiazole ring, known for its role in protein binding and enzyme inhibition, and a triazole ring, which can contribute to the stability and bioavailability of the compound. The presence of a trifluoromethyl group may also affect the compound's lipophilicity and metabolic stability. The single crystal structure of a related gelator showed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydrolysis of the amide bond, substitution reactions at the benzene ring, and interactions with biological macromolecules. The electrophysiological activity of similar N-substituted benzamides has been studied, indicating that modifications to the benzamide moiety can produce significant changes in biological activity, such as class III electrophysiological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been investigated, revealing that certain derivatives can form stable gels in ethanol/water and methanol/water mixtures at low concentrations . The introduction of various functional groups, such as the trifluoromethyl group, can alter properties like solubility, melting point, and stability, which are crucial for the compound's application as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Discovery
Compounds containing thiazol, triazol, and benzamide moieties are of significant interest in heterocyclic chemistry and drug discovery due to their diverse biological activities. Such compounds have been explored for their anticancer properties, as demonstrated by Ravinaik et al. (2021), where a series of substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). This highlights the potential of similar compounds for therapeutic applications.
Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives of thiazol-2-yl benzamide have been investigated for their gelation properties. Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators, revealing the importance of methyl functionality and S⋯O interactions in gelation behavior. This research indicates the applicability of such compounds in creating novel materials with specific physical properties (Yadav & Ballabh, 2020).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their role in corrosion inhibition, protecting metals from corrosive environments. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their effectiveness in inhibiting steel corrosion in acidic solutions. Such studies underscore the potential of related compounds in industrial applications, particularly in prolonging the lifespan of metal structures and components (Hu et al., 2016).
Safety And Hazards
As for the safety and hazards of this specific compound, it’s important to note that without specific studies, it’s difficult to provide accurate information. Generally, compounds of this nature should be handled with care, using appropriate personal protective equipment, and disposed of in accordance with local regulations.
Zukünftige Richtungen
The future directions of research into this compound would likely involve further exploration of its potential biological activities, as well as studies into its safety profile. This could involve in vitro and in vivo studies, as well as potentially clinical trials if the compound shows promise.
Please note that this is a general overview based on the classes of compounds present in the molecule you mentioned. For more specific information, further research or consultation with a specialist in the field may be necessary.
Eigenschaften
IUPAC Name |
3-methyl-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N6O2S2/c1-14-4-2-5-15(10-14)20(34)28-12-18-30-31-22(36-13-19(33)29-21-27-8-9-35-21)32(18)17-7-3-6-16(11-17)23(24,25)26/h2-11H,12-13H2,1H3,(H,28,34)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRDXXITBBQINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

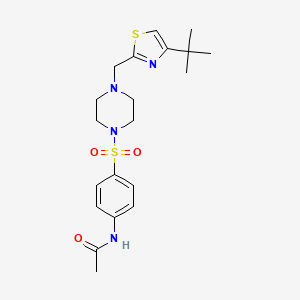
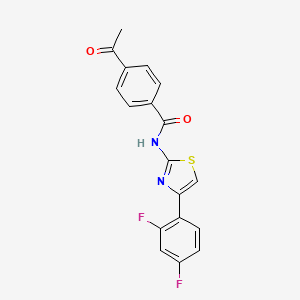
![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)
![6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2500745.png)
![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)
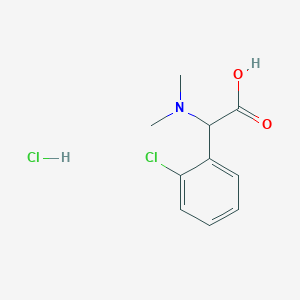
![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)
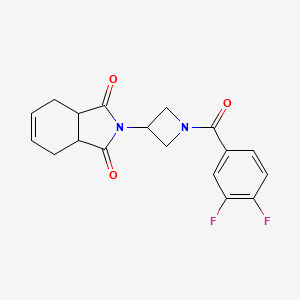
![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)
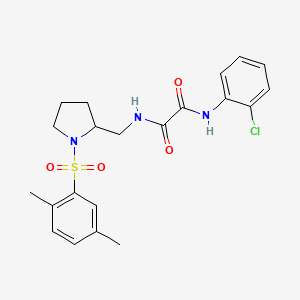
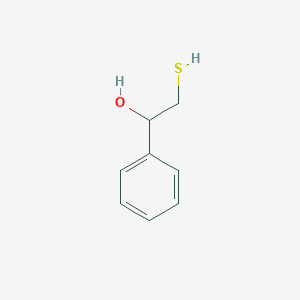
![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
